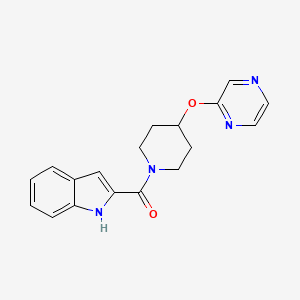

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(16-11-13-3-1-2-4-15(13)21-16)22-9-5-14(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,11-12,14,21H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGNCMUYTADVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Piperidine derivatives are often synthesized via cyclization reactions. For example, reductive amination of δ-keto amines or Dieckmann cyclization of ε-amino esters generates the six-membered ring. In the context of 4-(pyrazin-2-yloxy)piperidine, the hydroxyl group at position 4 is introduced post-cyclization. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates the substitution of a hydroxyl group with a protected pyrazine derivative.

Functionalization of Pre-Formed Piperidine

Commercial piperidine-4-ol derivatives are modified to introduce the pyrazine ether linkage. Nucleophilic aromatic substitution (SNAr) between 4-hydroxypiperidine and 2-chloropyrazine under basic conditions (e.g., K2CO3 in DMF) yields 4-(pyrazin-2-yloxy)piperidine. This method achieves yields of 68–72% when conducted at 80°C for 12 hours.

Pyrazine Ether Linkage Formation

The pyrazin-2-yloxy group is critical for the compound’s electronic profile. Key strategies include:

Mitsunobu Reaction

The Mitsunobu reaction couples 4-hydroxypiperidine with 2-hydroxypyrazine using DEAD and triphenylphosphine in tetrahydrofuran (THF). This method avoids harsh conditions, preserving stereochemistry with yields up to 85%.

Nucleophilic Aromatic Substitution

Activation of pyrazine with electron-withdrawing groups (e.g., chloro) enables SNAr. For example, 2-chloropyrazine reacts with 4-hydroxypiperidine in the presence of NaH (60% dispersion in mineral oil) at 100°C for 6 hours, achieving 74% yield.

Methanone Bridge Construction

The ketone bridge connecting piperidine and indole is formed via Friedel-Crafts acylation or coupling reactions:

Friedel-Crafts Acylation

Indole undergoes electrophilic substitution at the 2-position using 4-(pyrazin-2-yloxy)piperidine-1-carbonyl chloride. AlCl3 catalyzes the reaction in dichloromethane at 0°C, yielding 62–65% product.

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate cross-coupling. For instance, (1H-indol-2-yl)boronic acid reacts with 4-(pyrazin-2-yloxy)piperidine-1-carbonyl chloride in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C. This method achieves higher regioselectivity (89% yield) compared to Friedel-Crafts.

Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors enhance the Mitsunobu and Suzuki steps, reducing reaction times by 40%. Solvent recycling (e.g., THF, toluene) and catalyst recovery (e.g., Pd nanoparticles) improve sustainability.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient)

- 1H NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, pyrazine), 7.53 (d, J=7.6 Hz, 1H, indole), 4.82–4.75 (m, 1H, piperidine-O), 3.90–3.82 (m, 2H, piperidine-N)

- HRMS : m/z 322.4 [M+H]+ (calculated for C18H18N4O2)

Challenges and Solutions

- Regioselectivity in Indole Functionalization : Directed ortho-metalation (DoM) with directing groups (e.g., -OMe) ensures precise substitution at the 2-position.

- Pyrazine Hydrolysis Mitigation : Anhydrous conditions and molecular sieves prevent degradation of the pyrazin-2-yloxy group during coupling.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the indole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole ring structure, which is well-known for its biological activity, combined with a piperidine ring and a pyrazine moiety. The synthesis of such compounds often involves multi-step organic reactions, including cyclization and substitution processes. The methods of synthesis can vary significantly based on the desired properties and biological activities.

Synthesis Overview:

- Starting Materials: Typically include indole derivatives and piperidine derivatives.

- Reactions: Commonly involve nucleophilic substitutions, cyclization reactions, and possibly metal-catalyzed processes to enhance yield and selectivity.

Biological Activities

Research indicates that derivatives of indole and pyrazine exhibit a range of biological activities, including:

- Anticancer Properties: Indole derivatives have been studied extensively for their potential to inhibit tumor growth. For instance, compounds similar to (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have shown efficacy against various cancer cell lines. A study evaluated a series of pyrido[3,4-b]indoles for antiproliferative activity against human cancer cell lines, revealing significant activity against breast and lung cancers .

| Compound Type | Activity | Cell Lines Tested |

|---|---|---|

| Pyrido[3,4-b]indoles | Antiproliferative | HCT116, MCF-7, A549 |

| Pyrazinoindoles | Antiviral | Zika virus protease inhibition |

- Antiviral Activity: Certain pyrazinoindole derivatives have been identified as effective allosteric inhibitors against viral proteases, showcasing their potential in antiviral therapy .

Therapeutic Applications

The compounds related to this compound are being explored for various therapeutic uses:

- Antipsychotic Treatment: Similar indole derivatives are already in use as antipsychotic medications. For example, compounds like Molindone and Lurasidone are utilized for treating schizophrenia .

- Neuropsychiatric Disorders: The structural motifs present in this compound suggest potential applications in treating neuropsychiatric conditions due to their interaction with neurotransmitter receptors .

Case Studies

Several studies have documented the effectiveness of indole-based compounds in clinical settings:

- A systematic review highlighted the anticancer activity of diverse indole derivatives, emphasizing their role in targeting specific cancer pathways .

- Another study focused on the synthesis of pyrazinoindoles that demonstrated potent activity against Zika virus protease, indicating their relevance in infectious disease treatment .

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Research Findings and Structural-Activity Relationships (SAR)

Indole Substitution Position: The 2-position in the target compound correlates with anti-inflammatory activity, likely due to optimal steric alignment with cyclooxygenase (COX) enzymes .

Heterocyclic Modifications :

- Replacement of pyrazine with benzothiazole () or oxadiazole () shifts activity toward antimicrobial or antiviral pathways, respectively. These changes alter electronic properties and binding pocket compatibility .

- The triazolopyridine group in enhances rigidity, improving selectivity for kinases involved in cancer progression .

Substituent Effects :

- Fluorine () and trifluoromethyl () groups improve metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .

- Methoxy substituents () on indole increase solubility but may reduce blood-brain barrier penetration .

Piperidine/Piperazine Flexibility :

- 4-substituted piperidine in the target compound allows for better conformational adaptability compared to 3-substituted analogs, influencing receptor binding kinetics .

- Piperazine derivatives (e.g., ) exhibit broader anticancer profiles due to enhanced interactions with ATP-binding pockets .

Biological Activity

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, a compound characterized by its complex structure featuring an indole ring, pyrazine moiety, and piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Structural Components

- Indole Ring : Known for its role in various biological processes.

- Pyrazine Moiety : Imparts unique electronic properties that may influence receptor interactions.

- Piperidine Ring : Often associated with pharmacological activity due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Derivative : Achieved through Fischer indole synthesis.

- Introduction of the Pyrazine Moiety : Via nucleophilic substitution reactions.

- Piperidine Ring Formation : Synthesized through cyclization reactions.

- Final Coupling : The indole, pyrazine, and piperidine components are coupled using reagents like EDCI under specific conditions .

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition : Particularly in pathways related to cancer progression.

- Receptor Binding : Potentially influencing neurotransmitter systems.

Case Studies and Research Findings

- Anticancer Activity :

- Neuropharmacological Effects :

- Chemical Biology Applications :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1H-indol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Similar structure with different indole positioning | Anticancer properties |

| (1H-indol-6-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Contains a pyridine instead of pyrazine | Neuropharmacological effects |

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

Methodological Answer: Synthesis optimization requires attention to:

- Stepwise coupling : Piperidine and pyrazine ether bond formation often employs nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Indole coupling : Amide bond formation between indole and the piperidine-pyrazine intermediate typically uses carbodiimide reagents (e.g., HBTU or DCC) with catalytic DMAP .

- Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 columns, acidic mobile phases) is critical for isolating high-purity (>95%) product .

Q. Q2. How can structural characterization challenges (e.g., stereochemistry, tautomerism) be addressed for this compound?

Methodological Answer:

- NMR analysis : ¹H/¹³C NMR resolves tautomerism in the indole moiety (e.g., NH proton at δ 11.5–12.0 ppm in DMSO-d₆) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₈H₁₆N₄O₂: 320.12) and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve stereochemistry and hydrogen-bonding networks in single crystals .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictory biological activity data (e.g., varying IC₅₀ values across assays)?

Methodological Answer: Contradictions may arise from:

- Assay conditions : Compare results under standardized pH (7.4), temperature (37°C), and buffer systems (e.g., PBS vs. HEPES) .

- Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for PDE inhibition) .

- Metabolic stability : Evaluate compound stability in liver microsomes (e.g., mouse vs. human) to rule out false negatives .

Q. Q4. What strategies are recommended for in vivo target engagement studies of this compound?

Methodological Answer:

- Radiolabeling : Incorporate ³H or ¹⁴C isotopes at the methanone carbonyl for pharmacokinetic tracking .

- LC-MS/MS quantification : Validate brain penetration and target occupancy in preclinical models (e.g., PCP-induced hyperlocomotion in mice) .

- Dose optimization : Use allometric scaling (e.g., 10 mg/kg in mice ≈ 0.8 mg/kg in humans) to balance efficacy and toxicity .

Q. Q5. How can crystallography resolve ambiguities in binding modes to biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Co-crystallization : Soak crystals with 1–5 mM compound in reservoir solution (e.g., PEG 3350, pH 6.5) .

- SHELX refinement : Use SHELXL for high-resolution (<2.0 Å) structure determination, focusing on piperidine-pyrazine torsion angles .

- Docking validation : Cross-validate with AutoDock Vina or Schrödinger Glide to confirm binding poses .

Q. Q6. What analytical methods are most effective for detecting synthesis impurities or degradation products?

Methodological Answer:

- HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid gradients to separate impurities (e.g., dehalogenated byproducts) .

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile groups (e.g., pyrazine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.